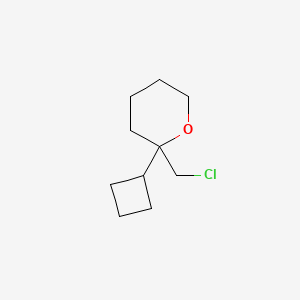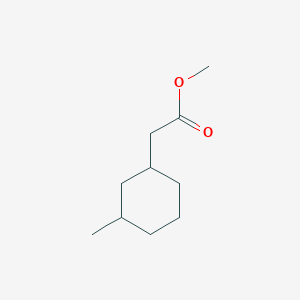
Methyl 2-(3-methylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring substituted with a methyl group and an acetate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(3-methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of toluene followed by esterification. The process includes a toluene hydrogenation reaction and an olefinic acid esterification reaction . This method is advantageous due to the availability and low cost of toluene as a starting material.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylcyclohexanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-methylcyclohexanol and acetic acid.
Oxidation: 3-methylcyclohexanoic acid.
Reduction: 3-methylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of methyl 2-(3-methylcyclohexyl)acetate primarily involves its hydrolysis to release 3-methylcyclohexanol and acetic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-methylcyclohexyl acetate
- 3-methylcyclohexyl acetate
- 2-(3-methylcyclohexyl)acetic acid
Comparison: Methyl 2-(3-methylcyclohexyl)acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for specific applications in fragrance and organic synthesis .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
methyl 2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
NAKOHSPXIXFYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13186450.png)
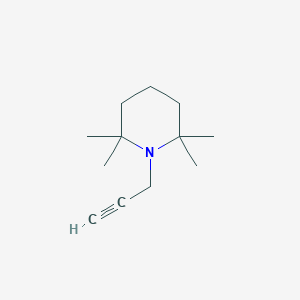

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
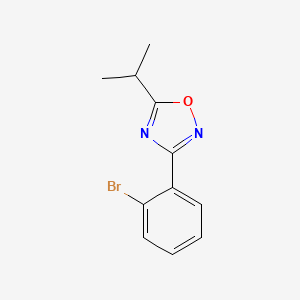
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)


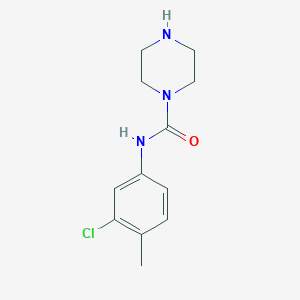
amine](/img/structure/B13186508.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
